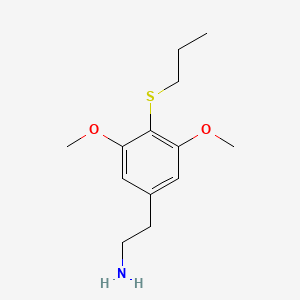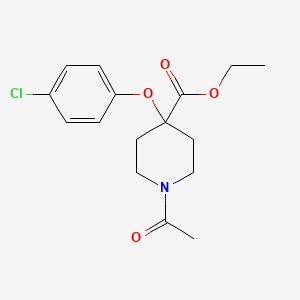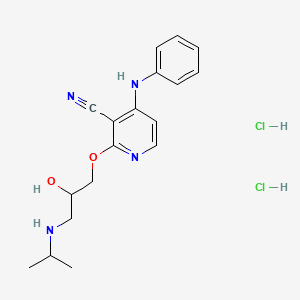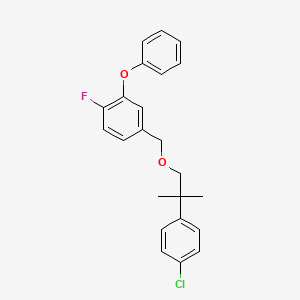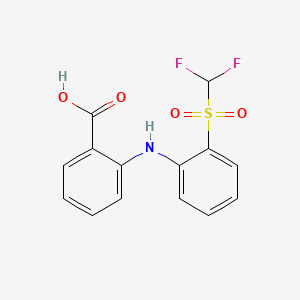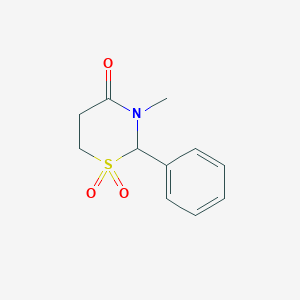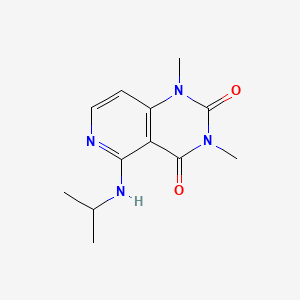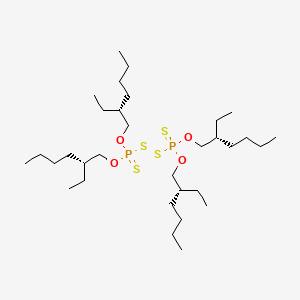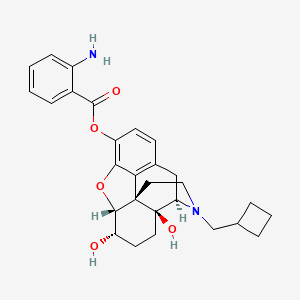
Nalbuphine 3-anthranilate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nalbuphine 3-anthranilate is a semi-synthetic opioid analgesic compound. It is derived from nalbuphine, which is a mixed κ-agonist/μ-antagonist opioid. Nalbuphine is known for its analgesic properties and is used to treat moderate to severe pain. The addition of the anthranilate group to nalbuphine potentially modifies its pharmacokinetic and pharmacodynamic properties, making it a subject of interest in pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of nalbuphine 3-anthranilate involves the reaction of nalbuphine with anthranilic acid. The process typically includes the following steps:
Activation of Anthranilic Acid: Anthranilic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Coupling Reaction: The activated anthranilic acid is then reacted with nalbuphine under controlled conditions to form this compound. The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) at room temperature.
Purification: The crude product is purified using techniques like column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Nalbuphine 3-anthranilate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The anthranilate group can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, potentially altering its pharmacological properties.
Substitution: Substituted nalbuphine derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
Nalbuphine 3-anthranilate has several scientific research applications:
Chemistry: Used as a model compound to study the effects of structural modifications on opioid activity.
Biology: Investigated for its interactions with opioid receptors and its potential effects on cellular signaling pathways.
Medicine: Explored for its analgesic properties and potential use in pain management, especially in cases where traditional opioids are less effective or have undesirable side effects.
Mecanismo De Acción
Nalbuphine 3-anthranilate exerts its effects by interacting with opioid receptors in the central nervous system. It acts as an agonist at κ-opioid receptors and as an antagonist or partial agonist at μ-opioid receptors. This dual action results in effective pain relief with a lower risk of respiratory depression and addiction compared to traditional opioids. The anthranilate group may influence the compound’s binding affinity and selectivity for these receptors, potentially enhancing its therapeutic profile.
Comparación Con Compuestos Similares
Similar Compounds
Nalbuphine: The parent compound, used for pain relief with similar receptor activity.
Buprenorphine: Another mixed agonist-antagonist opioid with higher potency and a longer duration of action.
Pentazocine: A κ-agonist/μ-antagonist opioid with similar analgesic properties but different side effect profiles.
Uniqueness
Nalbuphine 3-anthranilate is unique due to the presence of the anthranilate group, which may enhance its pharmacokinetic properties and reduce side effects. This structural modification distinguishes it from other opioids and makes it a promising candidate for further research and development.
Propiedades
Número CAS |
104160-14-7 |
|---|---|
Fórmula molecular |
C28H32N2O5 |
Peso molecular |
476.6 g/mol |
Nombre IUPAC |
[(4R,4aS,7S,7aR,12bS)-3-(cyclobutylmethyl)-4a,7-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] 2-aminobenzoate |
InChI |
InChI=1S/C28H32N2O5/c29-19-7-2-1-6-18(19)26(32)34-21-9-8-17-14-22-28(33)11-10-20(31)25-27(28,23(17)24(21)35-25)12-13-30(22)15-16-4-3-5-16/h1-2,6-9,16,20,22,25,31,33H,3-5,10-15,29H2/t20-,22+,25-,27-,28+/m0/s1 |
Clave InChI |
DPEUYHUBXBQEHM-QLDGPFJWSA-N |
SMILES isomérico |
C1CC(C1)CN2CC[C@]34[C@@H]5[C@H](CC[C@]3([C@H]2CC6=C4C(=C(C=C6)OC(=O)C7=CC=CC=C7N)O5)O)O |
SMILES canónico |
C1CC(C1)CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)OC(=O)C7=CC=CC=C7N)O5)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


